REACTION_CXSMILES
|
[I-].[K+].[CH3:3][C:4]([CH3:6])=[O:5].ClCC(=O)C.[CH3:12][O:13][P:14]([O:17]C)[O:15][CH3:16]>C(#N)C>[O:5]=[C:4]([CH3:6])[CH2:3][P:14](=[O:17])([O:15][CH3:16])[O:13][CH3:12] |f:0.1|
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Name
|
|
Quantity
|
179.2 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
134 g
|
Type
|
reactant
|
Smiles
|
COP(OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
to stir the resulting mixture for 6 hours at 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
forming a white suspension
|
Type
|
WAIT
|
Details
|
for 4 hours at 50° C
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
After the thus-obtained solution was filtered through Celite
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
to obtain a product in the form of a brown oil
|
Type
|
DISTILLATION
|
Details
|
This oily product was subjected to fractional distillation under reduced pressure (at 81-85° C. and 0.02 mmHg)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CP(OC)(OC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 127.5 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |